REACTION_SMILES
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[C:7]([O:8][CH2:9][CH3:10])(=[O:11])[Cl:12].[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[K+:14].[OH-:13].[OH:1][CH2:2][C:3]([F:4])([F:5])[F:6]>>[O:1]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:7]([O:8][CH2:9][CH3:10])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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CCOC(=O)OCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |